Introduction: The Role of 3-Ethoxythiophenol in Modern Synthesis
Introduction: The Role of 3-Ethoxythiophenol in Modern Synthesis
An In-Depth Technical Guide to 3-Ethoxythiophenol: Structure, Properties, and Applications
3-Ethoxythiophenol (CAS No: 86704-82-7) is an aromatic organosulfur compound that serves as a versatile intermediate in synthetic organic chemistry.[1] While not as commonly cited as its methoxy analogue, its unique combination of a nucleophilic thiol group and an electron-donating ethoxy substituent makes it a valuable building block. The strategic placement of the ethoxy group at the meta-position influences the reactivity of both the thiol and the aromatic ring, offering distinct advantages in the synthesis of complex molecules.
This guide provides a comprehensive overview for researchers and drug development professionals, delving into the core chemical properties, synthesis, reactivity, and applications of 3-Ethoxythiophenol. We will explore its characterization by modern spectroscopic techniques and outline critical safety protocols for its handling, providing a holistic view grounded in established chemical principles.
Chemical Structure and Physicochemical Properties
3-Ethoxythiophenol is characterized by a benzene ring substituted with a thiol (-SH) group and an ethoxy (-OCH₂CH₃) group at positions 1 and 3, respectively. The ethoxy group acts as a moderate electron-donating group through resonance, influencing the electron density of the aromatic ring. The thiol group imparts the characteristic nucleophilicity and mild acidity associated with thiophenols.
The key physicochemical properties of 3-Ethoxythiophenol are summarized below, providing essential data for experimental design and process development.
| Property | Value | Source(s) |
| CAS Number | 86704-82-7 | [1] |
| Molecular Formula | C₈H₁₀OS | [2] |
| Molecular Weight | 154.23 g/mol | Calculated |
| Appearance | Colorless liquid | [1] |
| Odor | Stench | [1] |
| Boiling Point | 238 - 239 °C | [1] |
| Density | 1.096 g/cm³ at 25 °C | [1] |
| Flash Point | 110 °C (closed cup) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol, benzene, toluene, and dichloromethane. | [3][4] |
Synthesis and Reactivity
The synthesis of thiophenols can be achieved through several established methods.[5] One of the most reliable approaches for a substituted thiophenol like 3-Ethoxythiophenol is the reduction of the corresponding benzenesulfonyl chloride. This method avoids the often harsh conditions or side reactions associated with other pathways, such as the xanthate method.[5]
Caption: Nucleophilic substitution reaction of 3-Ethoxythiophenol.
Spectroscopic Characterization
Definitive identification of 3-Ethoxythiophenol requires a combination of spectroscopic methods. While a complete public dataset is not readily available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds. [6][7][8]
| Technique | Predicted Key Features |
|---|---|
| ¹H NMR | - Aromatic Protons (4H): Complex multiplet pattern between δ 6.8-7.3 ppm. - -OCH₂- (2H): Quartet around δ 4.0 ppm. - -SH (1H): Broad singlet around δ 3.4 ppm (position is variable and exchanges with D₂O). - -CH₃ (3H): Triplet around δ 1.4 ppm. |
| ¹³C NMR | - C-S: ~130 ppm. - C-O: ~159 ppm. - Aromatic Carbons: 4 signals between ~115-130 ppm. - -OCH₂-: ~63 ppm. - -CH₃: ~15 ppm. |
| IR Spectroscopy | - S-H Stretch: Weak absorption around 2550-2600 cm⁻¹. - Aromatic C-H Stretch: ~3000-3100 cm⁻¹. - Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ and 1480 cm⁻¹. - C-O Stretch (Aryl-Alkyl Ether): Strong absorption around 1250 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Peak at m/z = 154. - Key Fragments: Loss of ethyl group (m/z = 125), loss of SH group (m/z = 121). |
Applications in Research and Drug Development
Substituted thiophenols are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The nucleophilic nature of the sulfur atom makes it ideal for constructing carbon-sulfur bonds, a common linkage in many bioactive molecules.
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Drug Discovery Scaffolds: 3-Ethoxythiophenol can be used to synthesize libraries of compounds for screening. [9]The thioether linkage formed from its reactions is metabolically robust and can act as a flexible linker in molecules designed to interact with biological targets.
-
Precursor to Heterocycles: It is a key starting material for synthesizing sulfur-containing heterocycles like benzothiophenes. For instance, the reaction of a substituted thiophenol with a phenacyl bromide, followed by cyclodehydration, is a known route to 3-aryl benzothiophenes, which are core structures in drugs like Raloxifene. [10]* Modification of Natural Products: In medicinal chemistry, thiols are often used to modify the structure of natural products to improve their pharmacological properties, such as solubility, stability, or target affinity. [11]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Ethoxythiophenol must be handled with appropriate precautions due to its potential hazards.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat. [1]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of its potent stench and vapors. [1][12]Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [1][13]* Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed until ready for use. [1]Containers that have been opened must be carefully resealed and kept upright to prevent leakage. [1]It may be air-sensitive and should be stored under an inert atmosphere for long-term stability. [12]* Spill & First Aid: In case of a spill, absorb with an inert material and dispose of as hazardous waste. [1]Do not let the product enter drains. [1]If contact occurs, flush skin or eyes with water for at least 15 minutes and seek medical attention. [12][14]If inhaled, move to fresh air. [12]
Conclusion
3-Ethoxythiophenol is a valuable and reactive building block for chemical synthesis. Its properties are defined by the interplay between the nucleophilic thiol group and the meta-positioned ethoxy substituent. A thorough understanding of its synthesis, reactivity, and handling protocols enables researchers to effectively and safely leverage this compound in the creation of novel molecules for drug discovery and materials science. The predictive spectroscopic data provided in this guide serves as a reliable benchmark for its characterization in a laboratory setting.
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